4,6-Di(morpholin-4-yl)-1,3,5-triazine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Di(morpholin-4-yl)-1,3,5-triazine-2-thiol is a chemical compound belonging to the class of 1,3,5-triazines. This compound is characterized by the presence of two morpholine groups and a thiol group attached to the triazine ring. It is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di(morpholin-4-yl)-1,3,5-triazine-2-thiol typically involves the nucleophilic substitution of cyanuric chloride with morpholine and thiol groups. The reaction is carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, with the presence of an excess of the corresponding amine . The reaction conditions often require refluxing the solution to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-Di(morpholin-4-yl)-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The morpholine groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, reduced derivatives from reduction, and a range of substituted triazines from nucleophilic substitution reactions .
Scientific Research Applications
4,6-Di(morpholin-4-yl)-1,3,5-triazine-2-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Di(morpholin-4-yl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The morpholine groups may enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
4,6-Di(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a thiol group.
4,6-Di(morpholin-4-yl)-1,3,5-triazine-2-amine: Contains an amine group instead of a thiol group.
Uniqueness
4,6-Di(morpholin-4-yl)-1,3,5-triazine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of morpholine and thiol groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2,6-dimorpholin-4-yl-1H-1,3,5-triazine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2S/c19-11-13-9(15-1-5-17-6-2-15)12-10(14-11)16-3-7-18-8-4-16/h1-8H2,(H,12,13,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABCJKPCNYMEPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=S)N=C(N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.